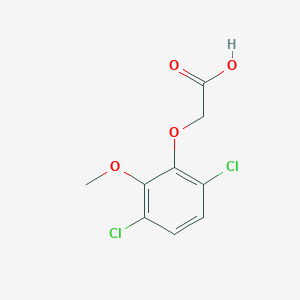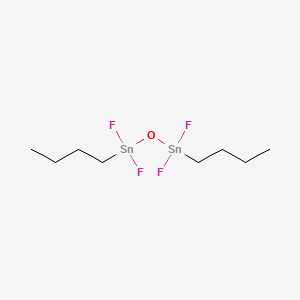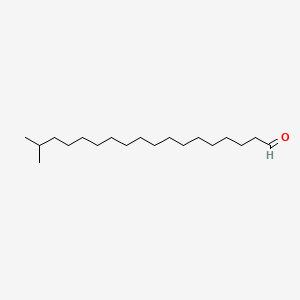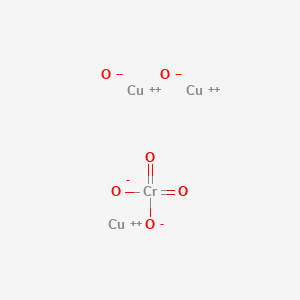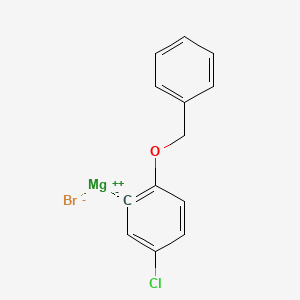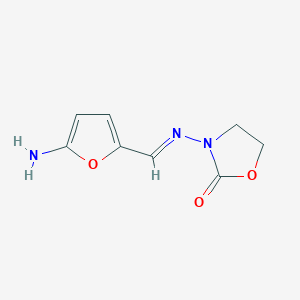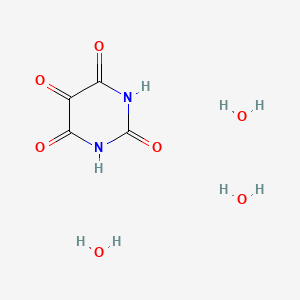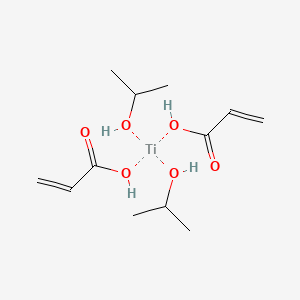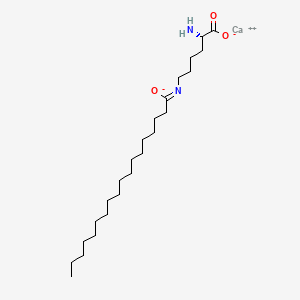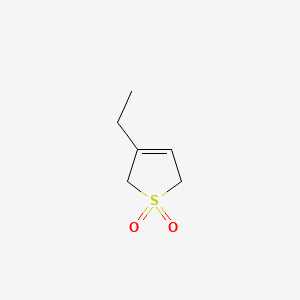
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with an ethyl group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-ethyl-2,5-dihydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 3-Ethyl-2,5-dihydrothiophene.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modulate the activity of biological molecules. The compound’s effects are mediated through specific pathways, depending on the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of an ethyl group.
2,5-Dihydrothiophene 1,1-dioxide: Lacks the ethyl group, making it a simpler analog.
Sulfolene: A related compound with a similar sulfone group but different ring structure.
Uniqueness
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
62157-91-9 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
3-ethyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3 |
Clave InChI |
LQENBVCXBPWHIX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
